molecular formula C21H42N6O10 B1205387 5-A-4-Ddba CAS No. 55480-22-3

5-A-4-Ddba

Cat. No.: B1205387
CAS No.: 55480-22-3
M. Wt: 538.6 g/mol
InChI Key: LRKPNNTVUJAOCJ-UHFFFAOYSA-N
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Description

5-A-4-Ddba, also known as 5-Amino-4-dimethylaminobenzaldehyde, is an organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a dimethylamino group attached to a benzaldehyde moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-dimethylaminobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-dimethylaminobenzaldehyde and an amine source.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at around 60-80°C to facilitate the formation of the desired product.

    Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-4-dimethylaminobenzaldehyde involves large-scale synthesis using optimized reaction conditions. The process includes:

    Batch or Continuous Reactors: The reaction can be conducted in batch or continuous reactors, depending on the production scale.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

    Quality Control: Stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-dimethylaminobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Quinones and other oxidized compounds.

    Reduced Derivatives: Alcohols and other reduced forms.

    Substituted Derivatives: Various substituted benzaldehyde derivatives.

Scientific Research Applications

5-Amino-4-dimethylaminobenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-dimethylaminobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The presence of amino and dimethylamino groups allows it to participate in various chemical reactions, influencing its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminobenzaldehyde: Similar in structure but lacks the amino group.

    5-Amino-2-methoxybenzaldehyde: Contains an amino group but has a methoxy group instead of a dimethylamino group.

    5-Amino-4-methylbenzaldehyde: Similar structure with a methyl group instead of a dimethylamino group.

Uniqueness

5-Amino-4-dimethylaminobenzaldehyde is unique due to the presence of both amino and dimethylamino groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it versatile for various applications in scientific research and industry.

Properties

IUPAC Name

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42N6O10/c22-2-1-10(28)19(33)27-9-4-8(25)17(36-20-13(26)11(29)3-7(5-23)34-20)18(14(9)30)37-21-16(32)15(31)12(6-24)35-21/h7-18,20-21,28-32H,1-6,22-26H2,(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKPNNTVUJAOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C(C1O)N)OC2C(CC(C(C2OC3C(C(C(O3)CN)O)O)O)NC(=O)C(CCN)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970827
Record name 4-Amino-N-{5-amino-3-[(5-amino-5-deoxypentofuranosyl)oxy]-4-[(2,6-diamino-2,4,6-trideoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl}-2-hydroxybutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55480-22-3
Record name 5''-Amino-4',5''-dideoxybutirosin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055480223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-N-{5-amino-3-[(5-amino-5-deoxypentofuranosyl)oxy]-4-[(2,6-diamino-2,4,6-trideoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl}-2-hydroxybutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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